

Structure-Activity Relationship of Dehydrovomifoliol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dehydrovomifoliol**

Cat. No.: **B1163490**

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of **dehydrovomifoliol** and its analogs. Due to a limited number of publicly available studies on a comprehensive series of **dehydrovomifoliol** analogs, this guide focuses on the known biological activities of **dehydrovomifoliol** and infers potential SAR from closely related megastigmane norisoprenoids.

Dehydrovomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, has garnered significant interest for its diverse biological activities. Primarily, research has highlighted its potential in mitigating non-alcoholic fatty liver disease (NAFLD) through distinct signaling pathways. This guide summarizes the current understanding of its mechanisms of action, provides quantitative data where available, and outlines the experimental protocols used to determine its bioactivity.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a series of **dehydrovomifoliol** analogs is not yet available in the public domain, the existing research on **dehydrovomifoliol** provides a foundation for understanding its therapeutic potential. The primary reported activities center on its effects on liver cells, particularly in the context of NAFLD.

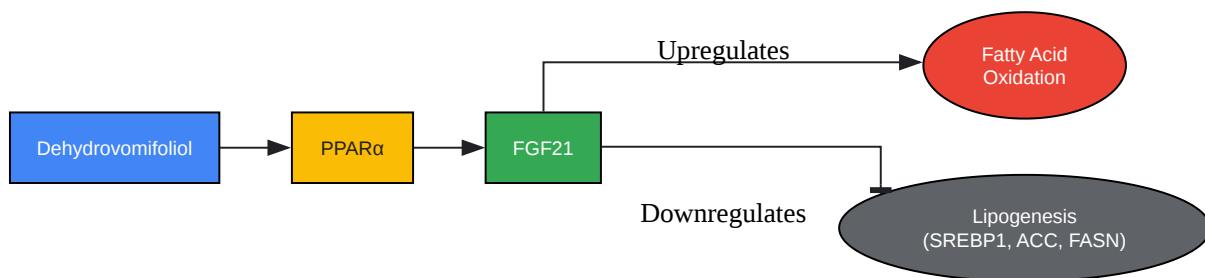
Compound	Biological Activity	Test System	Key Findings	Quantitative Data
(+)-Dehydrovomifolio I	Alleviation of Oleic Acid-Induced Lipid Accumulation	HepG2 cells	Decreased expression of lipogenesis-related genes (SREBP1, ACC, FASN) and increased expression of fatty acid oxidation-related genes (PPAR α , ACOX1, FGF21). [1]	Pretreatment with (+)-dehydrovomifolio I (concentrations not specified) significantly decreased mRNA expression of SREBP1, ACC, and FASN, and significantly increased mRNA expression of PPAR α , ACOX1, and FGF21. [1]
Dehydrovomifolio I	Alleviation of Nonalcoholic Fatty Liver Disease	In silico analysis and molecular docking	Identified as a potential downregulator of the E2F1/AKT/mTOR signaling axis. E2F1 was identified as a core target gene. [2] [3]	Pharmacophore modeling showed four hydrophobic and one acceptor interaction with E2F1. [2]

Signaling Pathways and Mechanisms of Action

Dehydrovomifolio I has been shown to exert its effects through at least two distinct signaling pathways in hepatocytes, contributing to its potential therapeutic benefits in NAFLD.

The PPAR α -FGF21 Pathway

(+)-Dehydrovomifoliol has been demonstrated to alleviate oleic acid-induced lipid accumulation in HepG2 cells by modulating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) and Fibroblast Growth Factor 21 (FGF21) signaling pathway.[1][4] This pathway is crucial for regulating fatty acid oxidation.

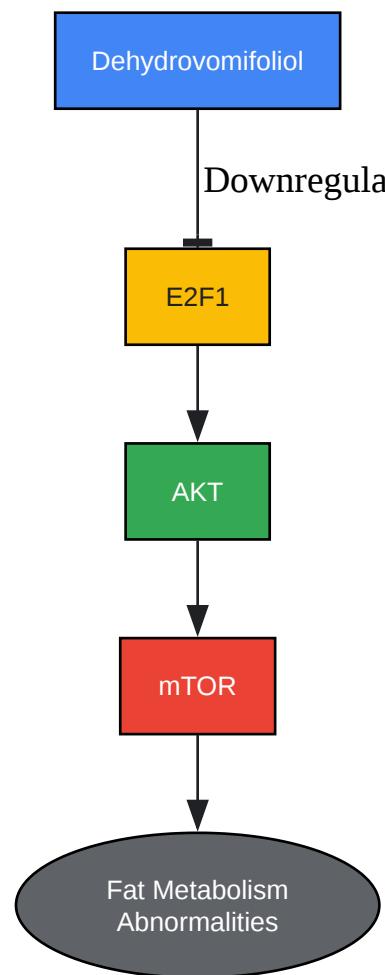


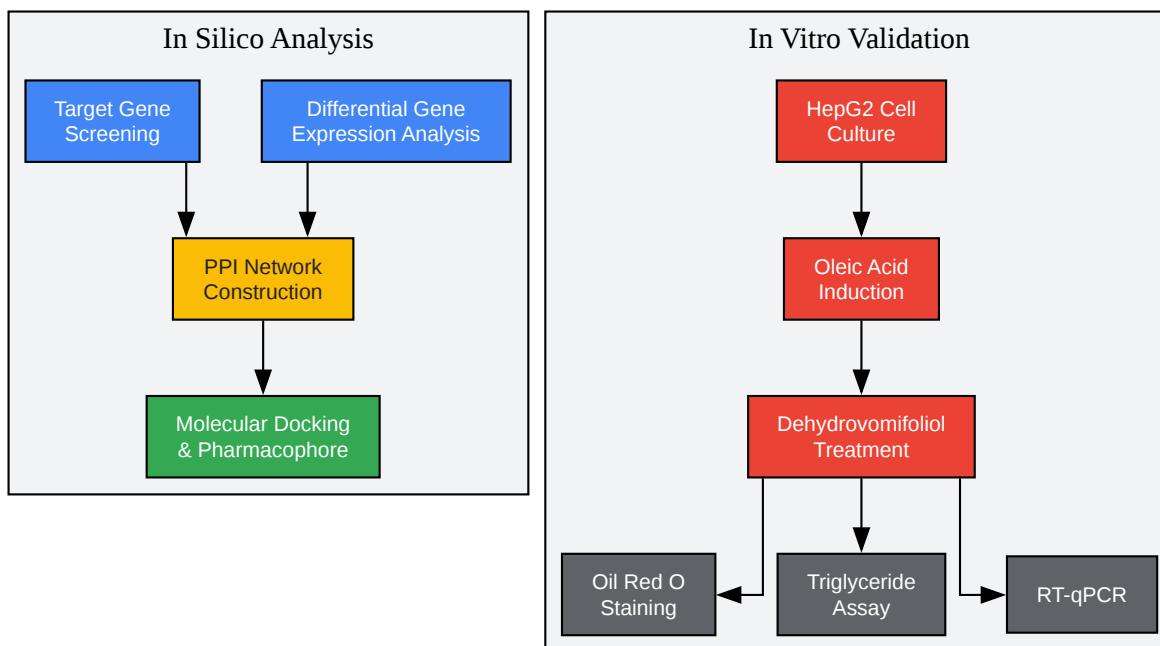
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Figure 1: Dehydrovomifoliol's modulation of the PPAR α -FGF21 pathway.

The E2F1/AKT/mTOR Axis

Through in silico studies, **dehydrovomifoliol** has been identified as a potential modulator of the E2F1/AKT/mTOR signaling pathway.[2][3] Downregulation of this pathway is implicated in the alleviation of NAFLD.





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- To cite this document: BenchChem. [Structure-Activity Relationship of Dehydrovomifoliol Analogs: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163490#structure-activity-relationship-of-dehydrovomifoliol-analogs]

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